molecular formula C22H34O4 B14081213 3-O-Acetylcalliterpenone

3-O-Acetylcalliterpenone

Cat. No.: B14081213
M. Wt: 362.5 g/mol
InChI Key: PTVDSZPMJVQUCE-IMILZGBUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetylcalliterpenone typically involves the acetylation of calliterpenone. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is usually carried out at room temperature for several hours to ensure complete acetylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-O-Acetylcalliterpenone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-O-Acetylcalliterpenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-O-Acetylcalliterpenone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-O-Acetylcalliterpenone include:

  • Calliterpenone
  • 3-O-Methylcalliterpenone
  • 3-O-Propionylcalliterpenone

Uniqueness

This compound is unique due to its specific acetylation, which can alter its chemical properties and biological activities compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

[(1S,4R,9R,10S,13R,14R)-14-hydroxy-5,5,9-trimethyl-6-oxo-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate

InChI

InChI=1S/C22H34O4/c1-14(23)26-13-22(25)12-21-10-7-16-19(2,3)18(24)8-9-20(16,4)17(21)6-5-15(22)11-21/h15-17,25H,5-13H2,1-4H3/t15-,16+,17-,20+,21+,22+/m1/s1

InChI Key

PTVDSZPMJVQUCE-IMILZGBUSA-N

Isomeric SMILES

CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4[C@@]([C@H]2CC[C@@H]1C3)(CCC(=O)C4(C)C)C)O

Canonical SMILES

CC(=O)OCC1(CC23CCC4C(C(=O)CCC4(C2CCC1C3)C)(C)C)O

Origin of Product

United States

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